5-ethoxy-4-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thiophene-2-sulfonamide
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Overview
Description
5-ethoxy-4-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thiophene-2-sulfonamide is an organic compound belonging to the class of pyrazolopyrimidines . This compound is characterized by a pyrazole fused to a pyrimidine ring, with additional functional groups including an ethoxy group, a propyl group, and a sulfonamide group .
Preparation Methods
The synthesis of 5-ethoxy-4-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thiophene-2-sulfonamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine skeleton.
Introduction of the ethoxy group: The ethoxy group is introduced through an alkylation reaction.
Addition of the propyl group: The propyl group is added via a substitution reaction.
Sulfonamide formation: The sulfonamide group is introduced through a sulfonation reaction.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. Common reaction conditions include the use of solvents such as dimethylformamide, catalysts like palladium, and temperature control to ensure efficient reactions .
Chemical Reactions Analysis
5-ethoxy-4-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Hydrolysis: Hydrolysis of the sulfonamide group can yield the corresponding sulfonic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include sulfoxides, sulfones, alcohols, and sulfonic acids .
Scientific Research Applications
5-ethoxy-4-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethoxy-4-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. One known target is the enzyme cGMP-specific 3’,5’-cyclic phosphodiesterase, which plays a role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP) . By inhibiting this enzyme, the compound can modulate various physiological processes, including smooth muscle relaxation and vasodilation .
Comparison with Similar Compounds
Similar compounds to 5-ethoxy-4-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thiophene-2-sulfonamide include other pyrazolopyrimidines and sulfonamides. Some examples are:
4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thiophene-2-sulfonamide: Similar structure with slight variations in functional groups.
5-chlorosulfonyl-2-ethoxyphenyl-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one: Contains a chlorosulfonyl group instead of a sulfonamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
1033852-62-8 |
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Molecular Formula |
C15H19N5O4S2 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
5-ethoxy-4-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C15H19N5O4S2/c1-4-6-9-11-12(20(3)19-9)14(21)18-13(17-11)8-7-10(26(16,22)23)25-15(8)24-5-2/h7H,4-6H2,1-3H3,(H2,16,22,23)(H,17,18,21) |
InChI Key |
FENWRHVHBZQJGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(SC(=C3)S(=O)(=O)N)OCC)C |
Origin of Product |
United States |
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